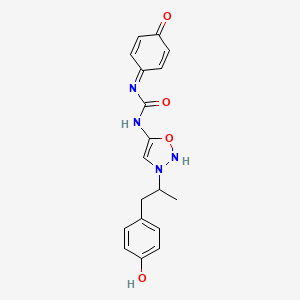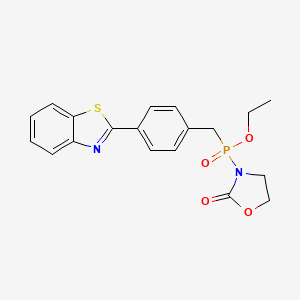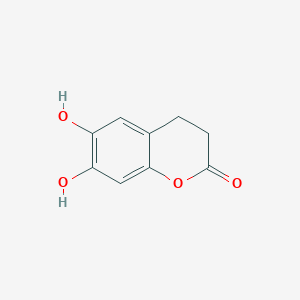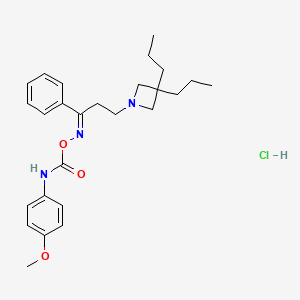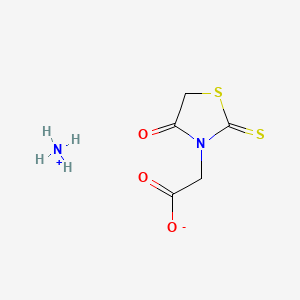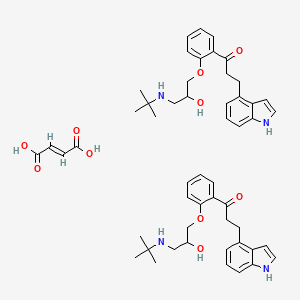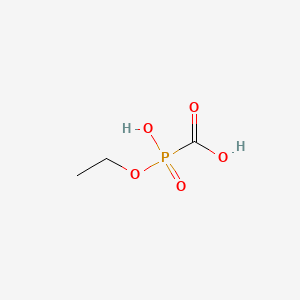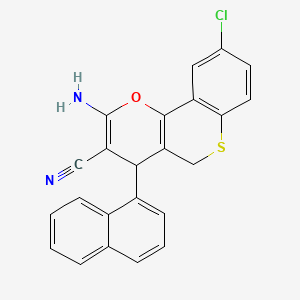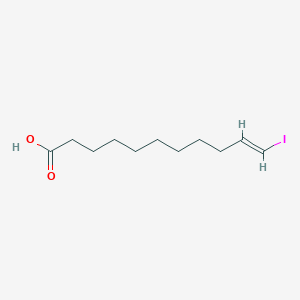
11-Iodo-10-undecylenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Iodo-10-undecylenic acid: is an organic compound with the molecular formula C₁₁H₁₉IO₂ and a molecular weight of 310.17 g/mol . This compound is a derivative of undecylenic acid, where an iodine atom is attached to the eleventh carbon of the undecylenic acid chain. It is a colorless liquid with a unique chemical structure that makes it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 11-Iodo-10-undecylenic acid can be synthesized through the iodination of undecylenic acid. The process involves the reaction of undecylenic acid with iodine in the presence of a suitable catalyst. The reaction conditions typically include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents like chloroform or carbon tetrachloride.
Catalyst: A catalyst such as silver nitrate may be used to facilitate the iodination reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Undecylenic acid and iodine.
Reaction Vessels: Large-scale reactors with temperature control.
Purification: The product is purified through distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 11-Iodo-10-undecylenic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of undecylenic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of undecylenic acid.
Aplicaciones Científicas De Investigación
Chemistry: 11-Iodo-10-undecylenic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers .
Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on cellular processes. It is also used in the synthesis of bioactive molecules .
Medicine: Its iodine content enhances its biological activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants. It is also used in the formulation of coatings and adhesives .
Mecanismo De Acción
The mechanism of action of 11-Iodo-10-undecylenic acid involves its interaction with cellular components. The iodine atom in the compound can disrupt cellular processes by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in fatty acid biosynthesis, leading to the disruption of cell membrane integrity.
Oxidative Stress: The iodine atom can generate reactive oxygen species, causing oxidative stress and damage to cellular components.
Molecular Targets and Pathways:
Fatty Acid Biosynthesis Pathway: Inhibition of key enzymes in this pathway.
Oxidative Stress Pathway: Induction of oxidative stress leading to cell damage.
Comparación Con Compuestos Similares
Undecylenic Acid: A precursor to 11-Iodo-10-undecylenic acid, lacking the iodine atom.
10-Iodo-Undecanoic Acid: Similar structure but with the iodine atom on the tenth carbon.
Iodoacetic Acid: A simpler iodine-containing carboxylic acid.
Uniqueness: this compound is unique due to its specific iodine substitution at the eleventh carbon, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
76998-90-8 |
|---|---|
Fórmula molecular |
C11H19IO2 |
Peso molecular |
310.17 g/mol |
Nombre IUPAC |
(E)-11-iodoundec-10-enoic acid |
InChI |
InChI=1S/C11H19IO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h8,10H,1-7,9H2,(H,13,14)/b10-8+ |
Clave InChI |
QYRCYLIYZMESCE-CSKARUKUSA-N |
SMILES isomérico |
C(CCCCC(=O)O)CCC/C=C/I |
SMILES canónico |
C(CCCCC(=O)O)CCCC=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


